

Mechanism of Action: The PI3K/AKT/mTOR/Nedd4 Pathway

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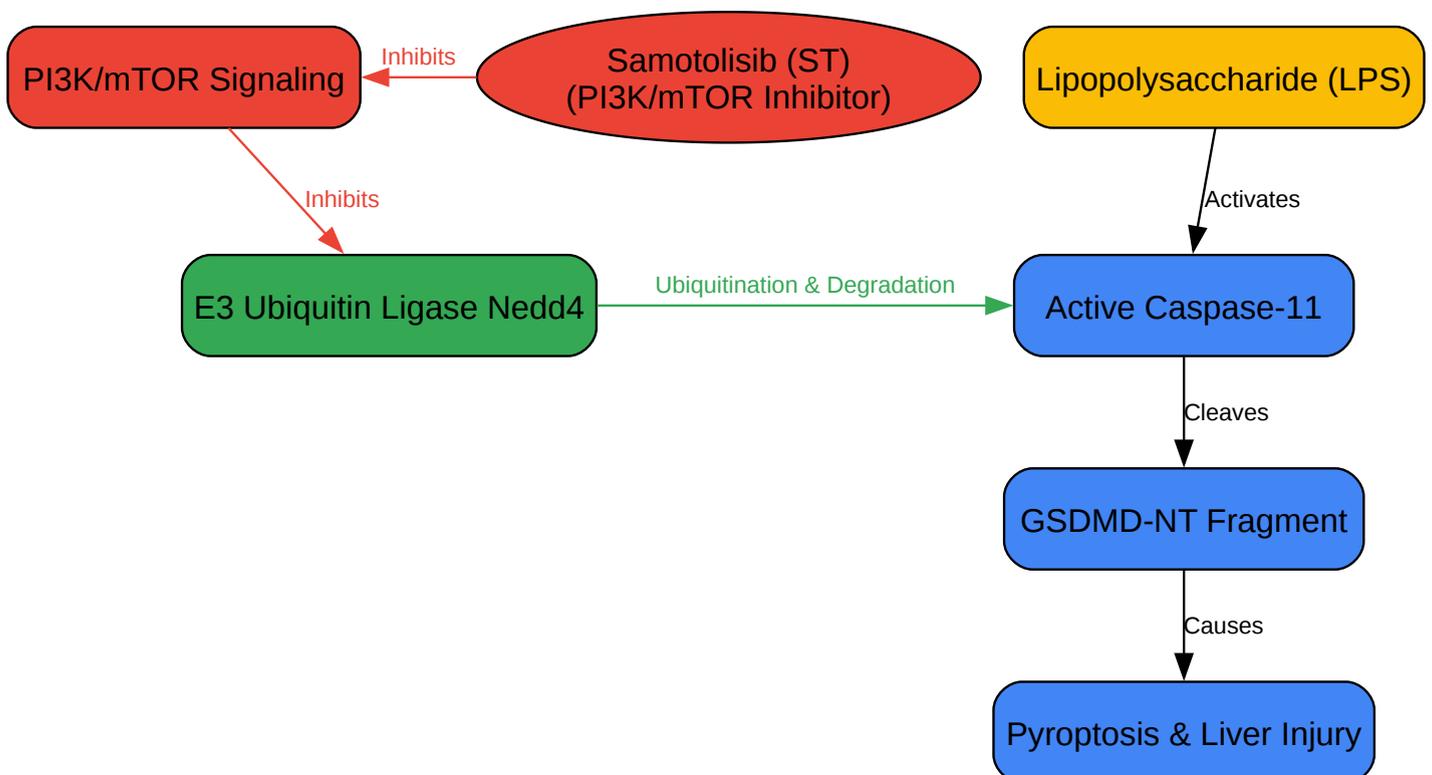
Compound Focus: Samotolisib

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Samotolisib, a dual **PI3K** and **mTOR** inhibitor, protects against sepsis-induced liver injury primarily by inhibiting **caspase-11-mediated pyroptosis** (a pro-inflammatory form of cell death). The proposed mechanism, based on preclinical studies, can be summarized as follows [1] [2]:



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*Figure 1: **Samotolisib** inhibits pyroptosis by activating Nedd4-mediated caspase-11 degradation.* In this pathway, **Samotolisib** inhibits PI3K/mTOR signaling, which leads to the activation of the E3 ubiquitin ligase Nedd4. Nedd4 then binds to caspase-11, promoting its ubiquitination and subsequent degradation. With caspase-11 levels reduced, the cleavage of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-NT) is diminished, ultimately preventing pyroptosis and liver injury [1] [2].

Key Experimental Findings

The hepatoprotective effects of **Samotolisib** were demonstrated in a mouse model of LPS-induced acute liver injury. The table below summarizes the key quantitative outcomes from these studies [1] [2]:

Parameter Measured	LPS Model Group	ST Pre-treatment Group	Biological Significance
Survival Rate	Decreased	Significantly Improved	ST pre-conditioning enhanced host survival following a lethal LPS challenge [1].
Serum ALT & AST	Markedly Elevated	Significantly Attenuated	Reduced levels indicate decreased hepatocyte damage and improved liver function [1] [2].
Liver Inflammation	Severe	Markedly Inhibited	Histological analysis showed reduced inflammatory cell infiltration in liver tissue [1].
Caspase-11 Activation	Present	Inhibited	ST treatment reduced the activation of this key pyroptosis initiator [1] [2].
GSDMD-NT Generation	Present	Inhibited	Reduction in this key pyroptosis executor protein fragment confirms suppression of the pyroptotic pathway [1] [2].
Nedd4-caspase-11 Interaction	Low/Undetectable	Enhanced	Co-immunoprecipitation experiments confirmed ST promotes this interaction,

Parameter Measured	LPS Model Group	ST Pre-treatment Group	Biological Significance
			leading to caspase-11 ubiquitination [1] [2].

Furthermore, **in vitro** studies using RAW 264.7 cells (a mouse macrophage line) demonstrated that **Samotolisib** dose-dependently inhibited LPS-induced caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in these immune cells [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the primary studies.

In Vivo Mouse Model of ALI

- **Animal Model:** 6-8 week old male C57BL/6 mice [1].
- **ALI Induction:** Mice were intraperitoneally injected with *E. coli* LPS (10 mg/kg) to induce endotoxemic liver injury [1].
- **Drug Treatment (Pre-conditioning):** **Samotolisib** (5 mg/kg) or its vehicle was administered to mice prior to LPS challenge [1].
- **Sample Collection:** At designated endpoints, blood was collected for serum separation, and liver tissues were harvested for biochemical analysis, histology, and protein extraction [1].

In Vitro Pyroptosis Model

- **Cell Line:** Mouse macrophage RAW 264.7 cells. This line is ideal for studying non-canonical pyroptosis as it lacks ASC expression, isolating the caspase-11 pathway [1].
- **Pyroptosis Induction:** Cells were primed and transfected with LPS to activate the cytosolic caspase-11 pathway [1].
- **Drug Treatment:** Cells were treated with **Samotolisib** across a range of concentrations to establish a dose-response effect [1].
- **Key Assays:**
 - **Cell Death:** Lactate Dehydrogenase (LDH) release assay [1].

- **Inflammatory Mediators:** ELISA for IL-1 β and IL-18 [1].
- **Protein Analysis:** Western blot for caspase-11, GSDMD, GSDMD-NT, and ubiquitination. Immunofluorescence staining was also used [1] [2].

Molecular Mechanism Elucidation

- **Co-immunoprecipitation (Co-IP):** Used to demonstrate the physical **interaction between Nedd4 and caspase-11** in liver tissues or cultured cells [1] [2].
- **Ubiquitination Assay:** Conducted to confirm that Nedd4 mediates the **ubiquitination of caspase-11**, leading to its proteasomal degradation. This involved immunoprecipitation of caspase-11 followed by a ubiquitin Western blot [1] [2].
- **Pathway Inhibition: Insulin-like growth factor 1 (IGF-1)**, a known activator of the PI3K/AKT pathway, was used to counteract the effects of ST and confirm the pathway's involvement [1] [2].

Research Context and Alternative Pathways

It is important to note that while the caspase-11-mediated pyroptosis pathway is a major driver, sepsis-induced liver injury is a complex process involving multiple mechanisms. Other studies highlight the roles of:

- **Inflammatory Cytokines:** Such as TNF- α , IL-6, and MIF [3].
- **Oxidative Stress:** Marked by F2-isoprostanes [3].
- **Adhesion Molecules:** Like ICAM-1, which promotes neutrophil infiltration [3].
- **Angiogenic Factors:** Such as VEGF and Angiopoietin-2 [3].
- **Gut-Liver Axis:** The disruption of which is a key contributor to liver inflammation during sepsis [4].

Critical Research Considerations

- **Clinical Translation:** A 2024 Phase II clinical trial of **Samotolisib** in pediatric and young adult patients with tumors harboring PI3K/mTOR pathway alterations **did not show objective responses** and reported toxicities like mucositis and pneumonitis [5]. This highlights the gap between preclinical models and human trials, and underscores the need for further safety and efficacy studies in non-oncological contexts like sepsis.
- **Therapeutic Window:** The studies cited here used a **pre-conditioning** model (drug administered before the septic insult). The efficacy of **Samotolisib** as a **post-treatment** after the onset of sepsis remains to be fully established and is a critical area for future research.

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